3-[3-(Trifluoromethoxy)phenyl]-1-propene
Description
3-[3-(Trifluoromethoxy)phenyl]-1-propene is an organofluorine compound characterized by a propenyl group attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position. This structure combines the electron-withdrawing nature of the trifluoromethoxy group with the reactivity of the alkene, making it valuable in pharmaceutical and materials chemistry.
The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical in drug design . Its molecular formula is C₁₀H₉F₃O, with a calculated molecular weight of 202.17 g/mol.
Properties
IUPAC Name |
1-prop-2-enyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-4-8-5-3-6-9(7-8)14-10(11,12)13/h2-3,5-7H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIQPJTULPSTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Reaction
The Heck reaction couples aryl halides with alkenes using palladium catalysts. For this compound, 3-(trifluoromethoxy)iodobenzene reacts with allyl alcohol or allyl acetate under catalytic conditions. A representative protocol involves:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : PPh₃ (10 mol%)
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Base : K₂CO₃
This method achieves moderate yields (60–70%) but requires careful control of β-hydride elimination to favor the desired regioisomer. Side products, such as the internal alkene, may form if steric or electronic factors disfavor terminal selectivity.
Suzuki-Miyaura Coupling
The Suzuki reaction couples boronic acids with alkenyl halides. Here, 3-(trifluoromethoxy)phenylboronic acid reacts with 3-bromopropene in the presence of a palladium catalyst:
This route offers higher regiocontrol (yields: 75–85%) but necessitates synthesis of the boronic acid precursor, which adds steps.
Table 1. Cross-Coupling Method Comparison
| Method | Catalyst | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂/PPh₃ | 65 | Moderate | Industrial |
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | High | Lab-scale |
Wittig Olefination for Alkene Formation
The Wittig reaction converts aldehydes to alkenes using phosphorus ylides. For this compound, the synthesis begins with 3-(trifluoromethoxy)benzaldehyde:
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Ylide Preparation : Triphenylphosphine reacts with allyl bromide in THF under N₂ to form the allylphosphonium salt.
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Reaction with Aldehyde : The ylide is treated with 3-(trifluoromethoxy)benzaldehyde and a base (e.g., NaH) at 0°C, yielding the alkene.
Key Advantages :
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High stereoselectivity for the trans-alkene.
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Yields exceed 85% with purified aldehydes.
Limitations :
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Requires anhydrous conditions and sensitive reagents.
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Scalability challenges due to phosphine oxide byproducts.
Elimination Reactions from Alcohol Precursors
Dehydration of secondary alcohols offers a straightforward route. For example, 3-[3-(Trifluoromethoxy)phenyl]propan-2-ol undergoes acid-catalyzed elimination:
Mechanistic Insight :
The reaction proceeds via an E1 mechanism, forming a carbocation intermediate at the benzylic position. The trifluoromethoxy group’s electron-withdrawing nature stabilizes the transition state, enhancing reaction rate.
Industrial-Scale Considerations
For large-scale production, the Heck reaction and elimination methods are most viable. Key parameters include:
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Cost Efficiency : Pd recovery systems mitigate catalyst expenses.
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Safety : Diazonium routes require strict temperature control to avoid exotherms.
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Purification : Distillation or column chromatography isolates the product (>99% purity).
Table 2. Industrial Method Evaluation
| Parameter | Heck Reaction | Elimination | Diazonium Route |
|---|---|---|---|
| Capital Cost | High | Moderate | Low |
| Operating Cost | Moderate | Low | High |
| Environmental Impact | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propene chain into a saturated alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1-propene typically involves the following methods:
- Mizoroki-Heck Cross-Coupling Reaction : This method employs palladium-catalyzed reactions between suitable precursors, such as 1-bromo-3-(trifluoromethoxy)benzene and acrolein diethyl acetal. The reaction conditions are optimized for yield and purity.
- Wittig Reaction : Another common approach involves the reaction of a suitable aldehyde with phosphonium ylides to form the desired propene structure.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, facilitating interactions with various targets.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that similar trifluoromethylphenyl derivatives can inhibit bacterial growth and biofilm formation.
- Anticancer Potential : Preliminary studies suggest that it may inhibit critical pathways in cancer progression, such as NF-κB and AP-1 activation.
- Neuroprotective Effects : The compound has demonstrated neuroprotective activity against apoptosis in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with the serotonergic system suggests possible antidepressant-like effects. The compound's derivatives are under investigation for their efficacy in treating various diseases, including cancer and metabolic disorders.
Industrial Applications
The compound is utilized in the production of materials with unique properties, such as high thermal stability and resistance to degradation. Its chemical structure allows for the synthesis of specialty chemicals used in coatings, polymers, and other industrial applications.
Case Studies
Several studies highlight the diverse applications of this compound:
- Neuroprotection Study : In vitro experiments demonstrated significant reductions in apoptosis rates among cerebellar granule neurons treated with this compound compared to controls.
- Enzymatic Activity Assessment : Research utilizing recombinant E. coli strains showed the compound's effectiveness as a substrate for carbonyl reductases, achieving high yields of desired products.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
3-(3-Trifluoromethylphenyl)-1-propene
- Structure : Phenyl ring with a -CF₃ group at the meta position.
- Key Differences : The -CF₃ group is more electron-withdrawing than -OCF₃, leading to stronger deactivation of the aromatic ring. This reduces electrophilic substitution reactivity compared to -OCF₃ analogs .
- Applications : Commonly used as intermediates in agrochemicals due to enhanced stability .
3-(2,3-Dimethoxyphenyl)-1-propene
- Structure : Phenyl ring with two methoxy (-OCH₃) groups at the ortho and meta positions.
- Key Differences : Methoxy groups are electron-donating, increasing ring activation. This makes the compound more reactive in electrophilic substitutions but less stable under oxidative conditions .
- Molecular Weight : 178.23 g/mol (C₁₁H₁₄O₂).
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
Reactivity and Stability
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group’s oxygen atom introduces resonance effects, slightly reducing electron withdrawal compared to -CF₃. This makes 3-[3-(trifluoromethoxy)phenyl]-1-propene more reactive in nucleophilic additions than its -CF₃ counterpart .
- Comparison with Hydroxyphenyl Derivatives : Hydroxyl groups (e.g., in compounds) increase solubility in polar solvents but necessitate protection during synthetic steps to avoid side reactions .
Pharmacological and Industrial Relevance
- Trifluoromethoxy Derivatives: Used in drug intermediates (e.g., drospirenone analogs) due to improved bioavailability and resistance to metabolic degradation .
- Thioether Analogs: Compounds like 2-Methylthio-1-[3-(trifluoromethoxy)phenyl]ethanone () highlight applications in sulfonamide-based therapeutics .
Biological Activity
3-[3-(Trifluoromethoxy)phenyl]-1-propene, a compound with significant structural and electronic properties due to its trifluoromethoxy substituent, has garnered attention in various biological applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H9F3. The trifluoromethoxy group enhances the compound's lipophilicity and influences its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. Inhibitors like 1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU) demonstrate anti-inflammatory effects through this mechanism, suggesting potential parallels with this compound .
- Interaction with Receptors : The compound may interact with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
Case Study 1: Anti-inflammatory Activity
A study investigated the pharmacokinetic profiles of substituted phenyl compounds, including TPPU. It revealed that these compounds provide better metabolic stability compared to traditional inhibitors, leading to enhanced efficacy in reducing inflammation in animal models .
Case Study 2: Cognitive Enhancement
Another research avenue explored the potential of phosphodiesterase inhibitors for cognitive disorders. While not directly linked to this compound, the findings highlight the importance of structural modifications in enhancing brain penetration and therapeutic effects .
Data Table: Comparison of Biological Activities
Q & A
How can the Claisen-Schmidt condensation be optimized for synthesizing 3-[3-(Trifluoromethoxy)phenyl]-1-propene?
Methodological Answer:
Optimization involves adjusting reaction parameters such as base concentration (e.g., aqueous NaOH), solvent choice (ethanol or toluene), temperature (room temperature vs. reflux), and molar ratios of the aldehyde and ketone precursors. For example, using ethanol as a solvent with a 1:1 molar ratio of 3-(trifluoromethoxy)benzaldehyde to propanone under basic conditions at room temperature can yield the target compound, as demonstrated in analogous syntheses of trifluoromethyl-substituted chalcones . Kinetic monitoring via TLC or HPLC is recommended to track reaction progress.
What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
A combination of 1H/13C-APT NMR (to resolve aromatic and alkene proton environments), FT-IR (to confirm C=O and C-F stretches), and mass spectrometry (for molecular ion verification) is essential. For structural ambiguity, 2D NMR techniques (COSY, HSQC) can clarify coupling patterns. Comparative analysis with computational spectra (DFT calculations) may resolve conflicting assignments, particularly for trifluoromethoxy group interactions .
How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH, acidic/basic buffers) and monitoring degradation via HPLC-UV or LC-MS. The trifluoromethoxy group’s electron-withdrawing nature may enhance hydrolytic stability compared to methoxy analogs, but photodegradation under UV light should also be tested .
How does the trifluoromethoxy substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This directs electrophilic substitution to the para position relative to the substituent. In nucleophilic reactions (e.g., Grignard additions), the group may stabilize intermediates through inductive effects, as observed in related trifluoromethylphenyl ketones .
How should researchers address discrepancies in reported reaction yields for this compound?
Methodological Answer:
Systematically vary parameters such as catalyst type (e.g., Brønsted vs. Lewis acids), solvent polarity, and reaction duration. For example, yields in Claisen-Schmidt condensations may improve with microwave-assisted synthesis or ionic liquid catalysts. Statistical tools (e.g., Design of Experiments) can identify critical variables .
What derivatization strategies are viable for modifying this compound?
Methodological Answer:
Functionalize the alkene via hydrohalogenation or epoxidation , or target the aromatic ring through nitration or Suzuki coupling . For phosphorus-containing derivatives, reactions with phenyl phosphorus halides (e.g., PCl3) in dry toluene under reflux can yield heterocyclic analogs, as demonstrated in similar systems .
How can predictive toxicology models assess the compound’s safety profile?
Methodological Answer:
Leverage EPA DSSTox databases to access QSAR models for acute toxicity and environmental persistence. Key endpoints include LD50 (oral/rodent) and bioconcentration factor (BCF) . Experimental validation via Ames tests (mutagenicity) and zebrafish embryo toxicity assays is recommended .
What methodologies identify metabolites of this compound in biological systems?
Methodological Answer:
Use LC-HRMS with isotopic labeling (e.g., 13C or 19F tags) to track metabolic pathways. In vitro assays with liver microsomes can identify phase I (oxidation) and phase II (glucuronidation) metabolites. Fragmentation patterns in MS/MS help elucidate structural modifications .
How can computational chemistry predict the compound’s interaction with biological targets?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 enzymes). DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and electronic properties, while MD simulations assess binding stability over time .
What experimental approaches evaluate the environmental fate of this compound?
Methodological Answer:
Conduct OECD 301 biodegradation tests to measure mineralization in activated sludge. For bioaccumulation, use octanol-water partition coefficient (log P) measurements and compare to EPA guidelines. GC-MS analysis of soil/water samples quantifies degradation products like trifluoroacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
